molecular formula C7H8BrNO B1375898 6-Bromo-3-methoxy-2-methylpyridine CAS No. 850882-87-0

6-Bromo-3-methoxy-2-methylpyridine

Cat. No.: B1375898
CAS No.: 850882-87-0
M. Wt: 202.05 g/mol
InChI Key: HUBRRMYRFLDKED-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-3-methoxy-2-methylpyridine involves the bromination of 3-methoxy-2-methylpyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-3-methoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-methylpyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The methoxy group can participate in various electronic interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy group.

    3-Bromo-2-methylpyridine: Similar structure but lacks the methoxy group and has the bromine atom at a different position.

    2-Bromo-3-methoxypyridine: Similar structure but lacks the methyl group .

Uniqueness

6-Bromo-3-methoxy-2-methylpyridine is unique due to the presence of both a methoxy group and a bromine atom on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. The combination of these substituents allows for specific electronic and steric effects that can be exploited in various synthetic applications .

Biological Activity

6-Bromo-3-methoxy-2-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including the bromine and methoxy substituents, influence its reactivity and biological interactions. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol. The compound features a bromine atom at the sixth position and a methoxy group at the third position of the pyridine ring, which contributes to its unique reactivity profile.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory effects and potential applications in cancer therapy. Below are key findings from recent studies:

Anti-inflammatory Activity

One study highlighted that certain derivatives of pyridine compounds, including this compound, can inhibit specific pathways involved in inflammation. The compound appears to modulate the activity of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. For instance:

  • Colon Cancer : Research by Holla et al. (2011) demonstrated that compounds structurally similar to this compound could induce apoptosis in colon cancer cells .
  • Pancreatic Cancer : Khasawneh et al. (2009) found that related pyridine derivatives could inhibit tumor growth in pancreatic cancer models .
  • Lung Cancer : Zaugg et al. (2011) suggested that these compounds might play a role in reducing metastasis in lung cancer models .

The biological effects of this compound may be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, influencing signaling pathways related to inflammation and cell proliferation .
  • PKC Pathway : Some studies suggest that it may modulate protein kinase C (PKC) pathways, which are involved in cell growth and differentiation .

Data Table: Biological Activities of this compound

Activity TypeStudy ReferenceEffect Observed
Anti-inflammatoryInhibition of COX enzymes
Colon CancerHolla et al. (2011)Induction of apoptosis
Pancreatic CancerKhasawneh et al. (2009)Inhibition of tumor growth
Lung CancerZaugg et al. (2011)Reduction in metastasis

Case Studies

  • Colon Cancer Study : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in colon cancer cell lines, suggesting its potential as a therapeutic agent.
  • Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in managing inflammatory diseases.

Properties

IUPAC Name

6-bromo-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBRRMYRFLDKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90827061
Record name 6-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90827061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850882-87-0
Record name 6-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90827061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2-methyl-pyridin-3-ol (4.06 g, 21.59 mmol), methyl iodide (1.61 mL, 25.91 mmol), potassium carbonate (5.97 g, 43.18 mmol) and acetonitrile (183.0 mL) was heated at reflux for 17 hours. The mixture was cooled to room temperature, filtered through a plug of celite and the solvent was evaporated under reduced pressure. Water (50 mL) and ethyl acetate (100 mL) were added. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The crude product was purified by silica gel chromatography utilizing a gradient of 0-20% ethyl acetate in hexane to yield 6-bromo-3-methoxy-2-methyl-pyridine (3.18 g, 73%) as a white solid. 1H NMR (400 MHz, DMSO) δ 7.42 (d, J=8.6 Hz, 1H), 7.33 (d, J=8.6 Hz, 1H), 3.82 (s, 3H), 2.32 (s, 3H). ESI-MS m/z calc. 201.0, found 202.1 (M+1)+; Retention time: 1.19 minutes (3 min run).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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